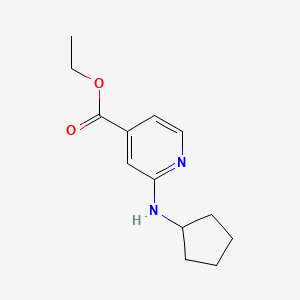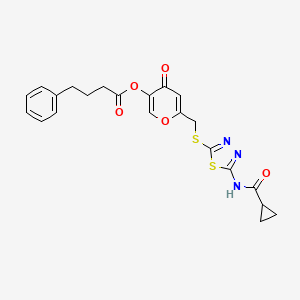
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-phenylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The intermediate is then reacted with a pyranone derivative, such as ethyl 2-oxo-4-oxobutanoate, in a condensation reaction.
Step 4: Esterification
Finally, esterify the product with 4-phenylbutanoic acid to get the target compound.
Industrial Production Methods
Scaling up for industrial production involves optimizing these steps for cost-effectiveness, yield, and purity. Techniques such as high-throughput screening, automated synthesis, and catalytic methods are employed to enhance efficiency.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Step 1: Preparation of 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole
React 1,3,4-thiadiazol-2-yl chloride with cyclopropanecarboxylic acid in the presence of a base, such as triethylamine, to yield 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole.
Step 2: Thioether Formation
React the thiadiazole with a suitable thiol, such as mercaptoethanol, under mild conditions to form a thioether linkage.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation at the thiadiazole ring, affecting its electronic properties.
Reduction: : Reduction can occur at the pyranone ring, altering the compound's stability and reactivity.
Substitution: : Functional groups on the compound can be substituted under specific conditions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like hydrogen peroxide or permanganates.
Reduction: : Common reductants include sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenating agents such as bromine or chlorine under controlled temperatures.
Major Products Formed
Oxidation: : Possible formation of sulfoxides or sulfones.
Reduction: : Formation of hydroxy derivatives.
Substitution: : Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
The compound finds applications across various scientific fields due to its unique structure:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: : Explored for potential drug development, particularly in targeting specific biochemical pathways.
Industry: : Utilized in the development of novel materials with unique properties, such as conductive polymers or advanced catalysts.
Wirkmechanismus
The compound's mechanism of action often involves interactions at the molecular level:
Molecular Targets: : It may interact with enzymes or receptors, inhibiting or modifying their activity.
Pathways: : It can influence metabolic or signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Compared to other thiadiazole and pyranone derivatives:
Unique Functional Groups: : The combination of cyclopropanecarboxamido and thiadiazole sets it apart.
Enhanced Activity: : The specific structure may offer enhanced biological or material properties.
List of Similar Compounds
5-(cyclopropanecarboxamido)-1,3,4-thiadiazole
4-oxo-4H-pyran-3-yl 4-phenylbutanoate
Thiadiazole derivatives with different amido groups
Pyranone derivatives with various ester groups
There you have it—an in-depth look at 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-phenylbutanoate. Science is cool, isn't it?
Eigenschaften
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S2/c26-17-11-16(13-31-22-25-24-21(32-22)23-20(28)15-9-10-15)29-12-18(17)30-19(27)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,11-12,15H,4,7-10,13H2,(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNLYBMBDVRPPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
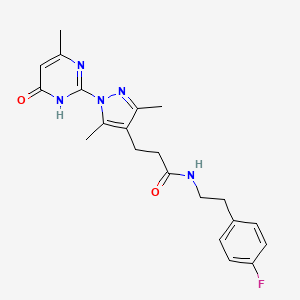
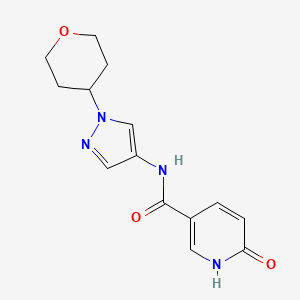
![2-ACETAMIDO-N-{1-[6-(3-FLUOROPHENYL)PYRIDAZIN-3-YL]PIPERIDIN-4-YL}ACETAMIDE](/img/structure/B2934538.png)
![5-bromo-N-[(2-chlorophenyl)methyl]-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2934539.png)
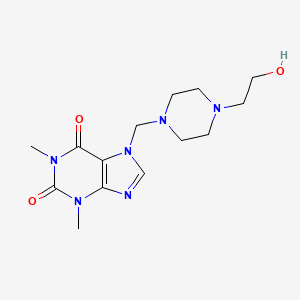
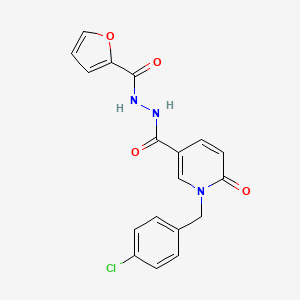
![8-((4-benzylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2934544.png)
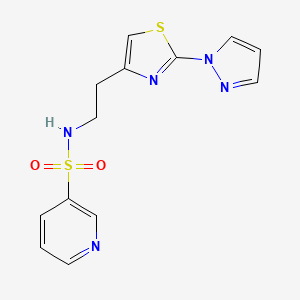
![3-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2934546.png)
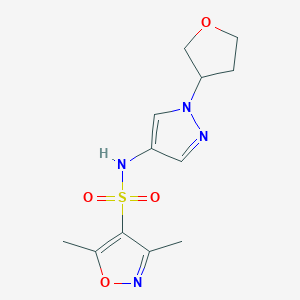
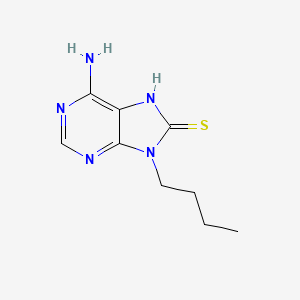
![4,6-dimethyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2934553.png)
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2934554.png)
